3-{6-oxo-6-[4-(pyrimidin-2-yl)piperazin-1-yl]hexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
3-{6-oxo-6-[4-(pyrimidin-2-yl)piperazin-1-yl]hexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a quinazoline core structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-oxo-6-[4-(pyrimidin-2-yl)piperazin-1-yl]hexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This is usually achieved through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine.
Attachment of the Pyrimidine Group: The pyrimidine ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{6-oxo-6-[4-(pyrimidin-2-yl)piperazin-1-yl]hexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the quinazoline or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenated precursors and strong bases or acids are typically employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while substitution reactions can produce a variety of substituted quinazoline or piperazine derivatives.
Scientific Research Applications
3-{6-oxo-6-[4-(pyrimidin-2-yl)piperazin-1-yl]hexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on various biological pathways and processes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{6-oxo-6-[4-(pyrimidin-2-yl)piperazin-1-yl]hexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, thereby modulating cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2-(pyridin-2-yl)pyrimidine derivatives share structural similarities and may exhibit similar biological activities.
Quinazoline Derivatives: Other quinazoline-based compounds, such as gefitinib and erlotinib, are known for their anticancer properties.
Uniqueness
3-{6-oxo-6-[4-(pyrimidin-2-yl)piperazin-1-yl]hexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its specific combination of functional groups and its potential to interact with multiple molecular targets
Properties
IUPAC Name |
3-[6-oxo-6-(4-pyrimidin-2-ylpiperazin-1-yl)hexyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c29-19(26-13-15-27(16-14-26)21-23-10-6-11-24-21)9-2-1-5-12-28-20(30)17-7-3-4-8-18(17)25-22(28)31/h3-4,6-8,10-11H,1-2,5,9,12-16H2,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZPDROTRGNAJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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